molecular formula C22H28N4O2 B2944239 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 887212-39-7

1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2944239
CAS RN: 887212-39-7
M. Wt: 380.492
InChI Key: GCNSUMLLYYQHPH-UHFFFAOYSA-N
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Description

1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BME-III, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is a urea derivative that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Urea Derivatives in Scientific Research

Association and Complexation Studies

Research by Ośmiałowski et al. (2013) delves into the association of N-(pyridin-2-yl), N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, studying the classical substituent effect on the association via NMR spectroscopy and quantum chemical calculations. This study sheds light on the intricate balance of electronic repulsions and hydrogen bonding in complex formation, offering insights into urea derivatives' potential in forming stable complexes with various compounds (Ośmiałowski et al., 2013).

Antioxidant Activity

George et al. (2010) investigated the antioxidant activity of certain urea derivatives, providing an example of how these compounds can be synthesized and evaluated for potential therapeutic applications. The study illustrates the broader utility of urea derivatives in medicinal chemistry, especially concerning oxidative stress-related pathologies (George et al., 2010).

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) explored a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their antiacetylcholinesterase activity. This study contributes to understanding the structural requirements for enzymatic inhibition by urea derivatives, highlighting their potential in designing inhibitors for neurodegenerative diseases (Vidaluc et al., 1995).

Urea and Peptide Chemistry

The synthesis of ureido sugars as derivatives of 2-amino-2-deoxy-D-glucose and amino acids was reported by Piekarska-Bartoszewicz et al. (1993), demonstrating urea derivatives' role in modifying peptide and sugar chemistry. Such modifications could have implications for drug design and the development of biomaterials (Piekarska-Bartoszewicz et al., 1993).

properties

IUPAC Name

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17-8-10-20(11-9-17)26-16-19(14-21(26)27)24-22(28)23-12-13-25(2)15-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNSUMLLYYQHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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